molecular formula C18H22N2O4S B3856847 N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B3856847
M. Wt: 362.4 g/mol
InChI Key: QDOZPRDERBQTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide, also known as BPSAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPSAA is a sulfonamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to exhibit potent inhibitory effects on the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the COX enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide selectively inhibits the COX-2 isoform, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and fever. By inhibiting COX-2, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide reduces the production of prostaglandins and thus alleviates inflammation and pain.
Biochemical and Physiological Effects:
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit low toxicity and high selectivity towards COX-2, making it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, further studies are needed to determine the long-term effects and safety of N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide is its potent inhibitory effects on COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, one of the limitations of N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide is its low solubility in water, which can make it difficult to administer in animal studies. Furthermore, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been found to exhibit low bioavailability and rapid metabolism, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide. One of the directions is the optimization of its chemical structure to improve its solubility, bioavailability, and metabolic stability. Another direction is the evaluation of its efficacy and safety in human clinical trials for the treatment of various inflammatory disorders. Furthermore, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide can be used as a building block for the synthesis of novel polymers and materials with unique properties, which can have potential applications in various fields such as electronics, optics, and energy storage.

Scientific Research Applications

N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis, asthma, and cancer. In agriculture, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties.

properties

IUPAC Name

N-[4-[(4-butoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-4-13-24-17-9-11-18(12-10-17)25(22,23)20-16-7-5-15(6-8-16)19-14(2)21/h5-12,20H,3-4,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOZPRDERBQTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 3
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.